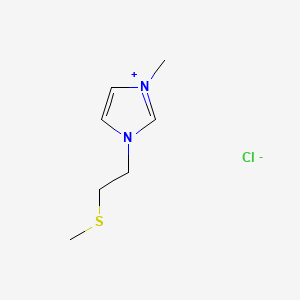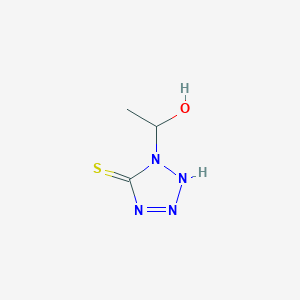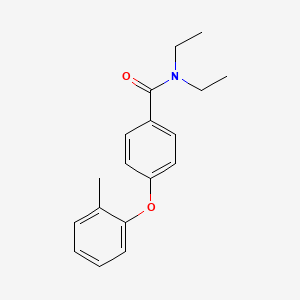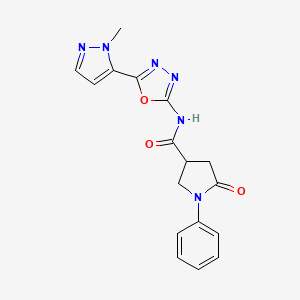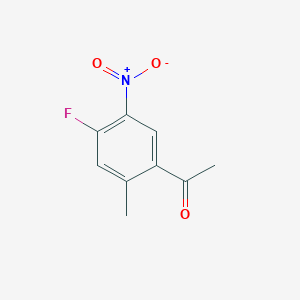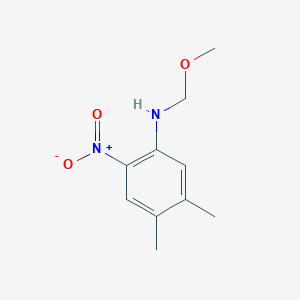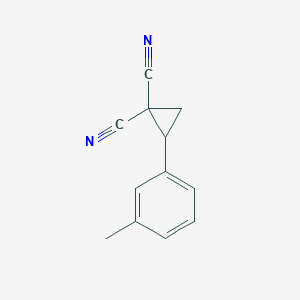
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a 3-methylphenyl group and two cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of 3-methylstyrene with diethyl malonate, followed by the introduction of cyano groups. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the cyclopropanation reaction, and advanced purification techniques like distillation or chromatography are used to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with a mixture of nitric and sulfuric acids, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(3-methylphenyl)cyclopropane-1,1-dicarboxylic acid.
Reduction: 2-(3-methylphenyl)cyclopropane-1,1-diamine.
Substitution: 2-(3-nitrophenyl)cyclopropane-1,1-dicarbonitrile or 2-(3-bromophenyl)cyclopropane-1,1-dicarbonitrile.
Applications De Recherche Scientifique
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. Pathways involving oxidative stress and enzyme inhibition have been proposed based on preliminary studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-methylphenyl)cyclopropane-1,1-dicarbonitrile
- 2-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile
- 2-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile
Uniqueness
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile is unique due to the position of the methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs. The specific substitution pattern can affect the compound’s electronic properties and steric interactions, making it a valuable compound for targeted applications.
Propriétés
Formule moléculaire |
C12H10N2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-3-2-4-10(5-9)11-6-12(11,7-13)8-14/h2-5,11H,6H2,1H3 |
Clé InChI |
KTXADGROOVJEPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2CC2(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


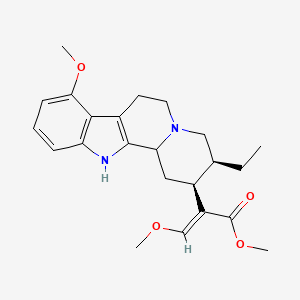
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B14114964.png)
![3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114965.png)
![(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14114968.png)
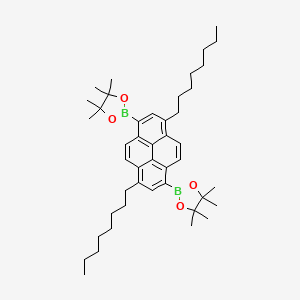

![Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14114977.png)
